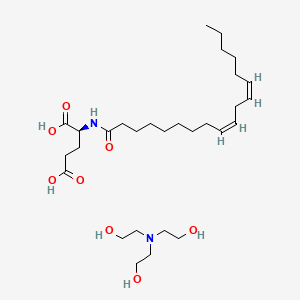
UBP512
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UBP512 is a modulator of NMDA receptors.
Aplicaciones Científicas De Investigación
Genetic Alphabet Expansion
Recent advancements in artificial extra base pairs, known as unnatural base pairs (UBPs), have catalyzed the emergence of xenobiology and genetic alphabet expansion technologies. UBPs facilitate the site-specific incorporation of novel components into DNA, RNA, and proteins. These developments have been applied in various fields including PCR-based diagnostics, high-affinity DNA aptamer generation, RNA labeling, semi-synthetic organism creation, and unnatural-amino-acid-containing protein synthesis (Kimoto & Hirao, 2020). Similarly, another study emphasizes the role of UBPs in synthetic xenobiology, providing tools for generating novel DNAs, RNAs, and proteins with enhanced functionalities (Hamashima, Kimoto, & Hirao, 2018).
DNA Damage Response
Research into the Ub protease POH1, a part of the 19S proteasome regulatory particle, indicates its crucial role in processing poly-Ubiquitin (Ub) in the mammalian DNA double‐strand break (DSB) response. POH1's activity is essential for regulating ubiquitin conjugates generated in response to DNA damage, impacting several aspects of the DSB response including end‐joining DNA repair and homologous recombination repair (Butler et al., 2012).
Nanopore Sequencing of UBPs
The MspA nanopore has been developed to sequence DNA containing the dTPT3-dNaM UBP. This technology facilitates the rapid and accurate determination of unnatural DNA sequences, crucial for semi-synthetic organisms (SSOs) that produce proteins with noncanonical amino acids. The study demonstrated that DNA with UBPs is replicated with efficiency and fidelity comparable to natural DNA, expanding the possibilities in synthetic biology (Ledbetter et al., 2020).
SUMOlation and Ubc9
The SUMOlation enzyme Ubc9 has been shown to play a significant role in the nucleus and at the nuclear pore complex. Research indicates that Ubc9's nuclear localization is critical in the Rad51-mediated homologous recombination pathway, suggesting its importance in DNA repair mechanisms (Saitoh, Pizzi, & Wang, 2002).
Propiedades
Número CAS |
1333112-78-9 |
|---|---|
Fórmula molecular |
C15H9IO2 |
Peso molecular |
348.1395 |
Nombre IUPAC |
9-iodophenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |
Clave InChI |
HOYQQANZLZKQHU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UBP512; UBP-512; UBP 512. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



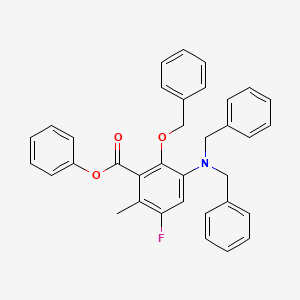
![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
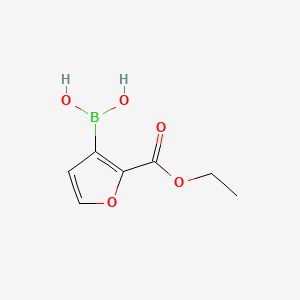
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

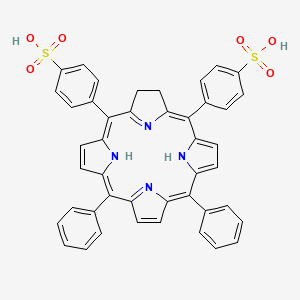
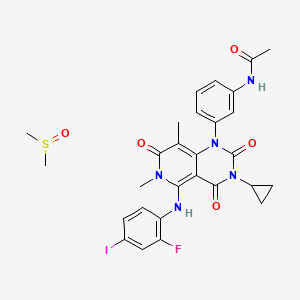
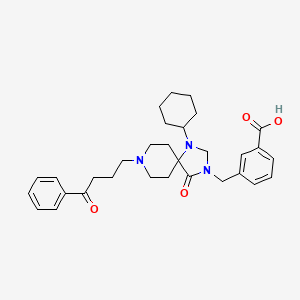
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)

